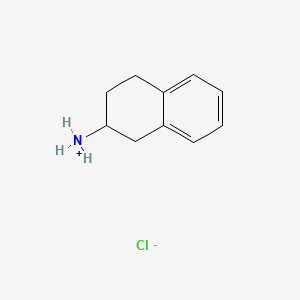

Tetrahydro-2-naphthylamine hydrochloride

Descripción

Contextualization within Tetrahydronaphthylamine Chemistry and Derivatives

The chemistry of tetrahydronaphthylamines is rooted in their identity as partially saturated analogues of naphthylamines. Naphthylamines exist as two primary isomers, 1-naphthylamine (B1663977) and 2-naphthylamine (B18577), depending on the position of the amino group on the naphthalene (B1677914) rings. The hydrogenation of one of the aromatic rings to yield the 1,2,3,4-tetrahydro- derivative fundamentally alters the molecule's properties. Unlike the planar and rigid structure of naphthalene, the tetralin framework (the common name for the 1,2,3,4-tetrahydronaphthalene (B1681288) core) introduces a puckered, non-aromatic cyclohexane (B81311) ring fused to a benzene (B151609) ring.

This structural modification from a planar aromatic amine to a more complex three-dimensional structure is a key feature of its chemical utility. The presence of a chiral center (for the 1-isomer) or the specific spatial arrangement of the amino group relative to the fused ring system (for the 2-isomer) makes these compounds versatile scaffolds. Researchers have exploited this framework to synthesize a wide array of derivatives. For example, substituted versions, such as (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, have been synthesized as part of research into chiral molecules. nih.gov The development of such derivatives is significant in fields like medicinal chemistry, where the specific three-dimensional shape of a molecule is often crucial for its biological interactions. The use of 1,2,3,4-tetrahydronaphthalen-2-amine as a reagent in the preparation of N-heteroaryl-tetrahydrocarbazolamines, which act as Aryl hydrocarbon receptor (AHR) inhibitors, further illustrates its role as a foundational structure in creating more complex, specialized molecules. chemicalbook.com

Table 1: Comparison of Physical Properties | Property | Naphthalene | 2-Naphthylamine | 1,2,3,4-Tetrahydro-2-naphthylamine (B1217402) | | :--- | :--- | :--- | :--- | | Formula | C₁₀H₈ | C₁₀H₉N | C₁₀H₁₃N | | Molar Mass | 128.17 g/mol | 143.19 g/mol | 147.22 g/mol | | Melting Point | 80.26 °C | 111-113 °C wikipedia.org | 149-151 °C (as hydrochloride salt) chemicalbook.com | | Boiling Point | 218 °C | 306 °C wikipedia.org | 110 °C at 5 mmHg | | Appearance | White crystalline solid | White to reddish solid wikipedia.org | Dark Yellow to Very Dark Brown Solid chemicalbook.com | | Solubility | Soluble in hot water wikipedia.org | Soluble in chloroform (B151607) and methanol (B129727) chemicalbook.com |

Historical Perspectives on Tetrahydro-2-naphthylamine Synthesis and Utility

The history of Tetrahydro-2-naphthylamine is intrinsically linked to its aromatic precursor, 2-naphthylamine. Historically, 2-naphthylamine was a significant compound, primarily used in the manufacturing of azo dyes. wikipedia.org Its synthesis was a subject of considerable industrial research. One of the most prominent historical methods for producing 2-naphthylamine is the Bucherer reaction , first discovered by Robert Lepetit in 1898 and later explored by Hans Theodor Bucherer. wikipedia.orgyoutube.com This reaction involves the reversible conversion of a naphthol to a naphthylamine using ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite solution. wikipedia.orgresearchgate.net Specifically, 2-naphthol (B1666908) is heated with ammonium (B1175870) sulfite to produce 2-naphthylamine. wikipedia.org Another classic method involved heating 2-naphthol with ammonium zinc chloride at high temperatures. wikipedia.org

The conversion of 2-naphthylamine to its tetrahydro- derivative has also been documented through various historical reduction methods. A classic laboratory approach involves the reduction of the aromatic amine using sodium in boiling amyl alcohol, which selectively hydrogenates the unsubstituted ring to yield ar-tetrahydro-2-naphthylamine. wikipedia.org The prefix "ar-" denotes that the amino group remains attached to the aromatic portion of the molecule. Catalytic hydrogenation also emerged as a key technique, with early studies demonstrating the reduction of naphthylamines over nickel catalysts. kyoto-u.ac.jp

The utility of 2-naphthylamine has shifted dramatically over time. While it was once a valuable dye intermediate, its use was largely discontinued (B1498344) after it was identified as a potent carcinogen. wikipedia.orgwho.int This led to its replacement with less toxic compounds in industrial processes, and its use today is restricted to laboratory research. who.intnih.gov This historical context is crucial as it drove research towards the synthesis and use of its derivatives, including the tetrahydronaphthylamine scaffold, in different fields of chemical research.

Table 2: Overview of Key Synthesis Reactions

| Reaction | Description | Starting Material(s) | Product(s) |

|---|---|---|---|

| Bucherer Reaction | Reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and bisulfite. wikipedia.org | 2-Naphthol, Ammonia, Sodium Bisulfite | 2-Naphthylamine |

| Catalytic Hydrogenation | Reduction of one of the aromatic rings using hydrogen gas and a metal catalyst. kyoto-u.ac.jp | 2-Naphthylamine, H₂, Nickel Catalyst | 1,2,3,4-Tetrahydro-2-naphthylamine |

| Sodium/Amyl Alcohol Reduction | A chemical reduction method that selectively hydrogenates the unsubstituted aromatic ring. wikipedia.org | 2-Naphthylamine, Sodium, Amyl Alcohol | ar-Tetrahydro-2-naphthylamine |

| Beckmann Rearrangement Route | A multi-step synthesis involving the rearrangement of an oxime intermediate. google.com | 2-Acetonaphthone, Hydroxylamine hydrochloride | 2-Naphthylamine |

Contemporary Significance as a Fundamental Organic Scaffold

In modern chemical science, Tetrahydro-2-naphthylamine hydrochloride is valued primarily as a fundamental organic scaffold. A scaffold, in this context, refers to a core molecular structure upon which more complex molecules can be built. The tetralin framework of the compound, with its defined stereochemistry and functional handle (the amino group), serves as an excellent starting point for the synthesis of diverse molecular libraries.

The amino group of Tetrahydro-2-naphthylamine provides a reactive site for a multitude of chemical transformations. It can be readily alkylated, acylated, or used in reductive amination reactions to attach various substituents, allowing for systematic modifications of the molecule's structure. This versatility is highly prized in drug discovery and materials science, where the ability to generate and test a large number of related compounds is essential for identifying structures with desired properties. For instance, the 1-amino isomer of tetralin is a known precursor in the synthesis of complex pharmaceutical agents, highlighting the value of the underlying tetralin scaffold.

Furthermore, the chiral nature of related tetralin derivatives is of high importance. The synthesis of specific enantiomers, such as (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, demonstrates the focus on stereocontrolled synthesis. nih.gov Chiral amines and their derivatives are critical components in asymmetric catalysis, serving as ligands for metal catalysts or as organocatalysts themselves. The rigid, well-defined conformation of the tetralin scaffold can impart a high degree of stereochemical control in chemical reactions, making it a valuable tool for synthetic chemists aiming to produce single-enantiomer products.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-ylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQOAYUXVCSSQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1743-01-7, 29730-81-2 | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1743-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylamine, tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029730812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Tetrahydro 2 Naphthylamine Hydrochloride

Classical and Reductive Approaches

Traditional methods for synthesizing tetrahydro-2-naphthylamine hydrochloride rely on the reduction of suitable naphthalene (B1677914) derivatives. These approaches, while foundational, often involve harsh reaction conditions.

Reduction of Naphthylamine Precursors (e.g., β-Naphthylamine)

A primary route involves the direct reduction of the aromatic rings of β-naphthylamine (also known as 2-aminonaphthalene). wikipedia.orgnih.gov This transformation targets the saturation of one of the aromatic rings to form the tetralin structure.

The reduction of β-naphthylamine using an alkali metal, such as sodium, in the presence of an alcohol like boiling amyl alcohol, is a classic method for producing tetrahydro-β-naphthylamine. wikipedia.org This reaction, a variation of the Birch reduction, involves the transfer of electrons from the sodium metal to the naphthalene ring system, followed by protonation by the alcohol. This process effectively saturates one of the rings of the naphthylamine molecule. wikipedia.org The resulting aliphatic amine exhibits properties distinct from its aromatic precursor, such as a stronger basicity and an ammoniacal odor. wikipedia.org

Catalytic hydrogenation offers an alternative method for the reduction of β-naphthylamine. This process typically requires a metal catalyst to facilitate the addition of hydrogen gas across the aromatic system. youtube.comyoutube.com While various precious metals like platinum or palladium are effective, base metal catalysts such as Raney nickel are also utilized. nih.govyoutube.com The reaction is generally carried out under elevated temperature and pressure to overcome the stability of the aromatic ring. youtube.com The use of a finely divided nickel catalyst, saturated with hydrogen, can effectively reduce the carbon-oxygen double bond in ketones and aldehydes, and similarly reduces carbon-carbon double bonds in aromatic systems. youtube.com The nickel catalyst lowers the activation energy required for the reaction to proceed. youtube.com

Reductive Amination Protocols

Reductive amination is a versatile method for forming amines from carbonyl compounds. organic-chemistry.orgnih.gov In the context of tetrahydro-2-naphthylamine synthesis, this approach typically starts with 2-tetralone, a ketone derivative of tetralin. The process involves the reaction of the ketone with an amine source, such as ammonia (B1221849), to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. nih.gov

Various reducing agents can be employed in this one-pot reaction, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. nih.govorganic-chemistry.org The choice of reagent and reaction conditions can be optimized to achieve high yields of the target primary amine with minimal formation of secondary or tertiary amine byproducts. organic-chemistry.org For instance, using H₂ as a reductant with aqueous ammonia as the nitrogen source in the presence of a cobalt catalyst can provide high selectivity under relatively mild conditions. organic-chemistry.org

Modern Synthetic Routes and Efficiency Optimization

Contemporary synthetic chemistry often focuses on developing multi-step reaction sequences that offer greater control, efficiency, and access to a wider range of derivatives.

Multi-Step Organic Reaction Sequences

Modern approaches may involve more intricate, multi-step pathways to construct the tetrahydro-2-naphthylamine scaffold. These sequences can be advantageous for introducing specific functional groups or for creating chiral versions of the molecule. For example, a synthesis might start from a different naphthalene derivative, such as 2-naphthol (B1666908). prepchem.com A known preparation of 2-naphthylamine (B18577) involves heating 2-naphthol with ammonium (B1175870) zinc chloride. wikipedia.org

More complex strategies can be employed to produce specific derivatives, such as those used in pharmaceutical research. nih.govnih.gov A stereoselective synthesis might start with a chiral precursor, or employ asymmetric catalysts to control the stereochemistry of the final product. nih.gov Such multi-step syntheses, while potentially longer, allow for the construction of complex molecular architectures and are central to the development of new chemical entities. researchgate.net The final product is often converted to its hydrochloride salt by treatment with hydrochloric acid to facilitate purification and handling. nih.gov

Table of Reaction Data

| Method | Precursor | Reagents | Key Conditions | Product | Ref. |

| Alkali Metal Reduction | β-Naphthylamine | Sodium, Amyl Alcohol | Boiling | Tetrahydro-β-naphthylamine | wikipedia.org |

| Catalytic Hydrogenation | β-Naphthylamine | H₂, Nickel Catalyst | High Temperature & Pressure | Tetrahydro-β-naphthylamine | youtube.comyoutube.com |

| Reductive Amination | 2-Tetralone | Ammonia, Reducing Agent (e.g., H₂/Co) | 80 °C, 1-10 bar | Tetrahydro-2-naphthylamine | organic-chemistry.org |

| Bucherer Reaction | 2-Naphthol | Ammonium Zinc Chloride | 200-210 °C | 2-Naphthylamine | wikipedia.org |

Cyclization Reactions for Tetrahydronaphthylamine Core Formation

The formation of the fused ring system characteristic of the tetrahydronaphthylamine core relies on intramolecular cyclization reactions. While direct cyclization to form the aminotetralin ring is one pathway, related strategies in organocatalysis highlight the principles involved. For instance, the asymmetric intramolecular oxa-Michael addition of 2-hydroxy chalcones is a well-studied cyclization reaction used to synthesize chiral flavanones. unibs.itmdpi.com In this process, a catalyst promotes the ring-closing reaction of a linear precursor to form a heterocyclic system. unibs.it This type of reaction underscores the utility of intramolecular cyclizations in building complex, fused ring structures from simpler, acyclic starting materials.

In a specific example of organocatalysis, novel binaphthylazepine catalysts have been tested in the asymmetric cyclization of chalcones to produce flavanones. unibs.it Although the enantioselectivity was low in preliminary tests, the study demonstrates the application of chiral catalysts to control the stereochemical outcome of the cyclization process. mdpi.com

Alkylation and Substitution Reactions for Functionalization

Once the tetrahydronaphthylamine core is established, further functionalization can be achieved through various alkylation and substitution reactions. These reactions can modify the amine group or introduce substituents onto the aromatic or aliphatic rings.

A sophisticated method for functionalization involves the use of the naphthalen-2-amine unit as an auxiliary group to facilitate organocatalytic reactions. dicp.ac.cn In one study, a chiral phosphoric acid catalyst enabled a stereoconvergent formal nucleophilic substitution of tertiary alcohols. dicp.ac.cn This process involves the in situ generation of a conjugated system from a 6-(hydroxydiarylmethyl)naphthalen-2-amine precursor, followed by a stereoselective 1,8-conjugate addition to create chiral tetraarylmethanes with high yields and enantioselectivities. dicp.ac.cn This demonstrates that the naphthalen-2-amine moiety can act as a practical handle for complex, remote stereocontrolled functionalizations. dicp.ac.cn

Table 1: Organocatalytic Functionalization of Naphthalen-2-amine Derivatives

| Starting Material | Catalyst | Reaction Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 6-(hydroxydiarylmethyl) naphthalen-2-amines | Chiral Phosphoric Acid (CPA-9) | 1,8-Conjugate Addition | Chiral Tetraarylmethanes | High | High | dicp.ac.cn |

| 6-(hydroxydiphenylmethyl) naphthalen-2-amine | Chiral Phosphoric Acid (CPA-9) | Formal Nucleophilic Substitution | Tetraarylmethane (3la) | 92% | 88% | dicp.ac.cn |

Another fundamental approach to functionalization is alpha-alkylation. The Stork enamine synthesis provides a milder alternative to using strong bases like LDA. youtube.com In this method, the tetralone corresponding to tetrahydro-2-naphthylamine could be reacted with a secondary amine to form an enamine. This enamine, acting as a nucleophile, can then attack an alkyl halide. A final hydrolysis step regenerates the ketone, now with an alkyl group at the alpha-position. youtube.com

Stereoselective and Chiral Synthesis of Tetrahydro-2-naphthylamine Derivatives

The synthesis of specific enantiomers of tetrahydro-2-naphthylamine derivatives is crucial for applications where biological activity is stereospecific. This is achieved through several advanced synthetic strategies, including asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalytic Hydrogenation of Imines and Enamides

Asymmetric hydrogenation is a powerful and efficient technique for the synthesis of chiral amines. ajchem-b.com This method typically involves the reduction of a prochiral imine or enamine using hydrogen gas and a chiral catalyst. For the synthesis of chiral tetrahydro-2-naphthylamines, a common precursor would be an imine formed from the corresponding tetralone.

Transition metal catalysts based on iridium, rhodium, and ruthenium are highly effective for this transformation. ajchem-b.com

Iridium Catalysts: Chiral iridium complexes are particularly valued for the asymmetric hydrogenation of imines. ajchem-b.com

Ruthenium Catalysts: Chiral Ru/diamine catalysts have shown remarkable efficacy in the hydrogenation of various heteroaromatic compounds, achieving yields and enantiomeric excesses up to 99%. ajchem-b.com

Manganese Catalysts: More recently, earth-abundant manganese catalysts have been developed for the asymmetric hydrogenation of dialkyl ketimines. These catalysts demonstrate exceptional selectivity, capable of distinguishing between even minimally different alkyl groups like methyl and ethyl. nih.gov

The high efficiency and selectivity of these catalytic systems make asymmetric hydrogenation a key technology for producing enantiomerically enriched molecules. ajchem-b.com

Table 2: Performance of Catalysts in Asymmetric Hydrogenation

| Catalyst Type | Ligand Example | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Iridium | (R)-MeO-BIPHEP | Quinolines | up to 94% | up to 96% | ajchem-b.com |

| Ruthenium | Chiral Diamine | Dibenzo[b,e]azepines | up to 99% | up to 99% | ajchem-b.com |

| Manganese | Chiral Mn Complex | Dialkyl Ketimines | High | High | nih.gov |

Organocatalytic Approaches to Chiral Tetrahydronaphthylamines

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a vital tool for asymmetric synthesis. unibs.itnih.gov These methods avoid the use of heavy metals, which is advantageous for synthesizing bioactive compounds. unibs.it

Several strategies have been developed using this approach:

Chiral Phosphoric Acids: As mentioned previously, chiral phosphoric acids have been used to catalyze the stereoconvergent nucleophilic substitution of tertiary alcohols bearing a naphthalen-2-amine unit, yielding chiral tetraarylmethanes. dicp.ac.cn

Phase-Transfer Catalysis: N-spiro-di- and tetranaphthoazepinium salts, which are chiral organocatalysts, have been shown to be highly efficient in asymmetric phase-transfer catalysis (PTC). nih.gov These catalysts have been tested in the asymmetric substitution of tert-butyl 2-((diphenylmethylene)amino)acetate, achieving enantioselectivities up to 92%. nih.gov

Binaphthylazepine Catalysts: A novel α-tetrazole-substituted 1,1′-binaphthylazepine was synthesized and tested as an organocatalyst in the asymmetric intramolecular oxa-Michael cyclization for producing chiral flavanones. mdpi.com

Chiral Auxiliary and Ligand Design in Enantioselective Transformations

The use of a chiral auxiliary is a classic and reliable strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is an optically active group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyoutube.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Commonly used chiral auxiliaries include:

Oxazolidinones: These are highly effective auxiliaries. For example, a chiral oxazolidinone derived from cis-1-amino-2-hydroxyindan was used to direct enantioselective aldol (B89426) reactions. scispace.com The auxiliary is first acylated, and the resulting compound is converted to a boron enolate, which then reacts with aldehydes with high diastereoselectivity. The auxiliary can be removed under mild hydrolysis conditions. scispace.com

Camphorsultam: Also known as Oppolzer's sultam, this is another classic chiral auxiliary used in various transformations, including Michael additions. wikipedia.org

Pseudoephedrine: This readily available compound can be converted into an amide, and its chiral centers direct the diastereoselective alkylation of the enolate. wikipedia.org

A novel approach combines asymmetric catalysis with the chiral auxiliary concept, where a catalyst is used to install a transient chiral auxiliary from an achiral precursor, which then directs a subsequent diastereoselective reaction. nih.gov

Optical Resolution Techniques for Enantiomer Separation

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), optical resolution is required to separate them. mdpi.com This is often a practical approach, especially on an industrial scale. google.comresearchgate.net

Key resolution techniques applicable to amines like tetrahydro-2-naphthylamine include:

Diastereomeric Salt Formation: This is the most common classical resolution method. researchgate.net The racemic amine is treated with a single enantiomer of a chiral acid, such as (R,R)-tartaric acid or (R,R)-O,O-dibenzoyltartaric acid. nih.gov This reaction forms two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. mdpi.com Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Kinetic Resolution: This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. rsc.org For example, an enzyme might acylate one enantiomer of a racemic amine much faster than the other. This allows for the separation of the unreacted, enantiomerically enriched amine from the acylated product. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%. rsc.org

Chiral Chromatography: This method involves separating enantiomers using a chromatography column that has a chiral stationary phase. mdpi.com The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and allowing for their separation. mdpi.com High-performance liquid chromatography (HPLC) with a chiral column is a powerful analytical and preparative tool for resolution. google.com

Diastereomeric Salt Formation and Crystallization

One of the most established and historically significant methods for resolving racemic mixtures is through the formation of diastereomeric salts, followed by separation via crystallization. chiralpedia.com This classical technique relies on the differential physical properties of diastereomers, which, unlike enantiomers, have distinct solubilities. chiralpedia.com

The process involves reacting the racemic amine (a mixture of R- and S-enantiomers of Tetrahydro-2-naphthylamine) with a single, pure enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction forms two diastereomeric salts. For instance, reacting (R,S)-Tetrahydro-2-naphthylamine with (R,R)-tartaric acid would yield two diastereomeric salts: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate].

These diastereomeric salts possess different spatial arrangements and intermolecular interactions, leading to different crystal lattice energies and, consequently, different solubilities in a given solvent. mdpi.com Through a carefully controlled crystallization process, one of the diastereomeric salts will preferentially precipitate out of the solution, allowing for its separation by filtration. chiralpedia.com The less soluble salt is isolated, and the pure enantiomer of the amine can then be recovered by neutralizing the salt with a base. A similar strategy was successfully employed in the practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, where the precursor acid was resolved using (1R,2S)-2-(benzylamino)cyclohexylmethanol as the resolving agent. nih.gov Subsequent tandem crystallization steps can be used to improve the yield and enantiomeric excess of both enantiomers. nih.gov

Chromatographic Chiral Separation

Chromatographic techniques offer a powerful and versatile alternative for the separation of enantiomers and are widely used for both analytical and preparative scale resolutions. jiangnan.edu.cnnih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for this purpose. jiangnan.edu.cn

The success of chromatographic chiral separation hinges on the use of a chiral stationary phase (CSP). A CSP creates a chiral environment within the chromatography column, causing the two enantiomers of the analyte to interact differently with the stationary phase. This differential interaction leads to different retention times, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): For the enantiomeric resolution of chiral amines like Tetrahydro-2-naphthylamine, polysaccharide-based CSPs are particularly effective. yakhak.org Columns such as Chiralpak® and Chiralcel®, which are derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated high enantioselectivity for this class of compounds. The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol. nih.govyakhak.org The choice of the specific CSP and the composition of the mobile phase are critical factors that affect the degree of separation. yakhak.org

Gas Chromatography (GC): Gas chromatography can also be utilized for chiral separations, often after derivatization of the analyte to increase its volatility. For example, the enantiomers of the related compound 1,2,3,4-Tetrahydro-1-naphthylamine have been successfully separated as their N-acetyl derivatives. sigmaaldrich.com This separation was performed on a specialized CSP, the Astec® CHIRALDEX™ B-DA column. sigmaaldrich.com

Table 1: Examples of Chromatographic Conditions for Chiral Separation of Tetralin Amines This table is interactive. Click on the headers to sort.

| Technique | Analyte | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detector | Reference |

|---|---|---|---|---|---|

| HPLC | Chiral Amines | Chiralpak IE / Chiralcel OD-H | Isocratic Hexane/2-Propanol | UV / Fluorescence | yakhak.org |

| GC | 1,2,3,4-Tetrahydro-1-naphthylamine (N-acetyl derivatives) | Astec® CHIRALDEX™ B-DA | Helium | FID | sigmaaldrich.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in modern synthetic chemistry.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. A high atom economy signifies less waste generation.

The synthesis of the tetralin core of Tetrahydro-2-naphthylamine often involves the reduction of a naphthalene derivative. For instance, an older method involves the reduction of 1-naphthylamine (B1663977) using sodium in boiling amyl alcohol. Such reactions using stoichiometric metal reagents have inherently poor atom economy, as the metal reductant and its byproducts are not part of the final molecule.

Solvent Selection and Environmental Impact Reduction

Green chemistry encourages the use of safer, more environmentally benign solvents. For amine synthesis, this can include:

Water: Hydrothermal synthesis (HTS), which uses water as the reaction medium at elevated temperatures and pressures, is a prime example of a green technique. It eliminates the need for organic solvents and can sometimes proceed without any catalyst. menchelab.com

Ethanol (B145695): As seen in some preparations of 2-naphthylamine from 2-acetylnaphthalene (B72118) amine, ethanol can be used as a reaction solvent. google.comgoogle.com Ethanol is considered a greener solvent than many chlorinated or aromatic hydrocarbons due to its lower toxicity and derivation from renewable resources.

Reducing the environmental impact also involves minimizing the total amount of solvent used and designing processes where the solvent can be easily recovered and recycled. The ideal green synthesis would be a solvent-free reaction, though this is not always feasible. By carefully selecting less hazardous solvents and optimizing reaction conditions, the chemical industry can significantly lower its environmental footprint. menchelab.com

Derivatization and Structural Modification of Tetrahydro 2 Naphthylamine Hydrochloride

N-Alkylation and N-Acylation Reactions for Amine Functionalization

The primary amine group of 5,6,7,8-tetrahydro-2-naphthylamine is a key site for functionalization, readily undergoing N-alkylation and N-acylation reactions to yield a wide array of secondary and tertiary amines, as well as amides. These transformations are fundamental in modifying the compound's physicochemical properties, such as lipophilicity and basicity, which can in turn influence its biological activity.

N-Alkylation is commonly achieved through several synthetic routes. Reductive amination, a one-pot procedure involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a widely used method. nih.govnih.gov For instance, the reaction of 5,6,7,8-tetrahydro-2-naphthylamine with various aldehydes and ketones using reducing agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) affords the corresponding N-alkyl or N,N-dialkyl derivatives. libretexts.orgstudysmarter.co.uk Another common approach is the direct alkylation of the amine with alkyl halides, although this method can sometimes lead to over-alkylation. youtube.com The choice of alkylating agent and reaction conditions allows for the introduction of a diverse range of substituents, from simple alkyl chains to more complex functionalized moieties. scbt.com

A study focused on the synthesis of N-alkylated 2-aminotetralins for evaluation as central dopamine (B1211576) receptor agonists highlighted the importance of the N-substituent's nature. organic-chemistry.org A series of N-alkyl- and N,N-dialkyl-substituted 2-amino-5-hydroxy- and 2-amino-5-methoxytetralins were synthesized. The findings indicated that an n-propyl group on the nitrogen atom was optimal for activity, with the corresponding N-ethyl derivatives being slightly less active. organic-chemistry.org

N-Acylation of 5,6,7,8-tetrahydro-2-naphthylamine with acyl chlorides or anhydrides in the presence of a base provides the corresponding amides. This reaction is typically straightforward and high-yielding. The resulting amides are valuable intermediates for further transformations or as final products with specific biological properties. For example, N-acylation can be a key step in the synthesis of more complex heterocyclic systems.

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | N-Alkyl/N,N-Dialkyl Amines | nih.govlibretexts.org |

| Direct Alkylation | Alkyl Halide, Base | N-Alkyl/N,N-Dialkyl Amines | youtube.com |

| Catalytic N-Alkylation | Alcohol, Ru(II)-Catalyst | N-Alkyl Amines | scbt.com |

| N-Acylation | Acyl Chloride/Anhydride, Base | N-Acyl Amines (Amides) | wiley.com |

Substitution Reactions on the Tetrahydronaphthalene Ring System

The aromatic ring of the tetrahydronaphthalene system in 5,6,7,8-tetrahydro-2-naphthylamine is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the activating and ortho-, para-directing amino group. nih.gov This allows for the introduction of various functional groups onto the aromatic part of the molecule, further expanding its chemical diversity.

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents. The amino group directs the substitution primarily to the positions ortho and para to it.

Nitration: Treatment with nitric acid in the presence of sulfuric acid introduces a nitro group onto the aromatic ring. The strong activating effect of the amino group often requires careful control of reaction conditions to avoid over-reaction or oxidation.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation can be performed on the tetrahydronaphthalene ring. beilstein-journals.orgnih.govwho.intnih.govsigmaaldrich.com Friedel-Crafts acylation, in particular, is a reliable method to introduce keto functionalities, which can serve as handles for further synthetic manipulations. The regioselectivity is again governed by the directing effect of the amino group. mdpi.comsigmaaldrich.com

The regioselectivity of these reactions is a crucial aspect, with the incoming electrophile generally favoring the positions with the highest electron density, which are ortho and para to the strongly activating amino group. nih.govmdpi.com

| Reaction Type | Reagent(s) | Expected Major Product(s) | Reference(s) |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid (optional) | Ortho- and para-halo derivatives | nih.gov |

| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro derivatives | nih.gov |

| Friedel-Crafts Acylation | Acyl Halide/Anhydride, Lewis Acid (e.g., AlCl₃) | Ortho- and para-acyl derivatives | beilstein-journals.orgnih.gov |

Incorporation into Complex Heterocyclic Frameworks

5,6,7,8-Tetrahydro-2-naphthylamine hydrochloride is a valuable precursor for the synthesis of various complex heterocyclic frameworks. The amino group provides a reactive handle for annulation reactions, leading to the formation of fused ring systems.

One of the most common applications is in the synthesis of quinolines and their derivatives. Several classic named reactions can be employed for this purpose:

Skraup Synthesis: This reaction involves heating the amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce the corresponding quinoline. researchgate.net

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with the arylamine in the presence of an acid catalyst.

Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While not directly applicable to tetrahydro-2-naphthylamine, derivatives with appropriate functionalities can be used.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wiley.com While tetrahydro-2-naphthylamine is not a β-arylethylamine, its derivatives can be designed to undergo analogous cyclizations.

Beyond quinolines, tetrahydro-2-naphthylamine can be used to construct other fused heterocyclic systems. For example, it can serve as a building block for the synthesis of carbazoles , which are important motifs in many biologically active compounds and functional materials. The synthesis of N-fused heterocycles is another area where this scaffold finds application. organic-chemistry.org

Synthesis of Polyfunctionalized and Analogue Compounds

The combination of reactions at the amine and on the aromatic ring allows for the synthesis of a vast library of polyfunctionalized analogues of 5,6,7,8-tetrahydro-2-naphthylamine. These derivatives often exhibit interesting biological activities and are of significant interest in drug discovery.

For example, the synthesis of 5-substituted-2-aminotetralin analogs has been explored for their affinity towards serotonin (B10506) receptors. These syntheses often involve multi-step sequences to introduce substituents at specific positions on both the aromatic and the saturated rings, as well as on the nitrogen atom. The development of synthetic routes to chiral 2-aminotetralin derivatives is also an active area of research, as the stereochemistry can have a profound impact on biological activity.

The versatility of the tetrahydro-2-naphthylamine scaffold allows for the systematic modification of its structure to explore structure-activity relationships (SAR) and to optimize properties for specific applications.

| Compound Class | Synthetic Strategy | Key Features | Reference(s) |

| Bioactive Aminotetralins | Multi-step synthesis involving functionalization of the ring and amine | Targeted biological activity (e.g., receptor affinity) | |

| Chiral 2-Aminotetralin Derivatives | Asymmetric synthesis or resolution of racemates | Stereochemically defined structures | |

| Poly-substituted Analogues | Combination of N-functionalization and ring substitution reactions | Multiple functional groups for diverse applications |

Chemical Reactivity and Reaction Mechanisms of Tetrahydro 2 Naphthylamine Hydrochloride

Nucleophilic Reactivity of the Amine Functional Group

The primary amine group (-NH₂) in tetrahydro-2-naphthylamine is a key center of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers, participating in a variety of common amine reactions such as acylation and alkylation. The hydrochloride salt form implies that the amine is protonated (-NH₃⁺Cl⁻); for the amine to act as a nucleophile, it must first be neutralized by a base to regenerate the free amine.

Acylation: The free amine of tetrahydro-2-naphthylamine reacts with acylating agents like acid chlorides or anhydrides to form N-substituted amides. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. This reaction is a standard method for protecting the amine group or for synthesizing amide derivatives.

Alkylation: The nitrogen atom can also act as a nucleophile in alkylation reactions with alkyl halides. This process can lead to the formation of secondary and tertiary amines, and potentially to a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

The nucleophilicity of the amine in tetrahydro-2-naphthylamine is comparable to that of other arylamines, though it may be slightly enhanced relative to 2-naphthylamine (B18577) itself due to the electron-donating inductive effect of the saturated alkyl portion of the molecule.

Table 1: Representative Nucleophilic Reactions of Tetrahydro-2-naphthylamine

| Reaction Type | Reagent Example | Product Example |

|---|---|---|

| Acylation | Acetyl chloride | N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |

| Alkylation | Methyl iodide | N-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine |

Electrophilic Aromatic Substitution on the Tetrahydronaphthalene Aromatic Ring

The aromatic ring of tetrahydro-2-naphthylamine is susceptible to electrophilic aromatic substitution (EAS). The amine group is a powerful activating group and an ortho, para-director, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself. In the case of 2-aminotetralin, the positions are numbered such that the amine is at C2. The ortho positions are C1 and C3, and the para position is C7 (if numbering follows standard naphthalene (B1677914) conventions where the fusion is between C4a and C8a). However, based on IUPAC nomenclature for tetralin derivatives (6-aminotetralin), the positions adjacent to the amino group are C5 and C7, and the position opposite is C3. For clarity, we will refer to positions relative to the amino group.

The activating nature of the amine often necessitates milder reaction conditions compared to the substitution of unsubstituted benzene (B151609), and in some cases, protection of the amine group (e.g., by acylation) is required to prevent over-reaction or side reactions. byjus.com

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a typical EAS reaction. Due to the strong activating effect of the amine, direct nitration with strong acid mixtures can be aggressive. A study on the nitration of the similar compound tetrahydroquinoline showed that the reaction can yield a mixture of isomers, and that protecting the amine group can achieve total regioselectivity. researchgate.net For tetrahydro-2-naphthylamine, the nitro group would be directed to the positions ortho and para to the amine.

Halogenation: The reaction with halogens such as bromine or chlorine, typically with a Lewis acid catalyst, results in the substitution of a hydrogen atom on the aromatic ring with a halogen. mdpi.com The high activation by the amine group means that in some cases, like the reaction of aniline (B41778) with bromine water, the reaction can proceed without a catalyst to give poly-halogenated products. byjus.com To achieve mono-halogenation, milder conditions or protection of the amine group may be necessary.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. Evidence for such reactions on similar systems, like the sulfonation of 4-bromo-5,6,7,8-tetrahydro-1-naphthylamine, demonstrates the feasibility of this transformation. evitachem.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Tetrahydro-2-naphthylamine

| Electrophile (E⁺) | Expected Major Products (Positions of Substitution) |

|---|---|

| -NO₂ (Nitronium ion) | 1-Nitro- and 3-Nitro-5,6,7,8-tetrahydronaphthalen-2-amine |

| -Br (Bromonium ion) | 1-Bromo- and 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-amine |

| -SO₃H | 5,6,7,8-Tetrahydronaphthalene-2-amine-1-sulfonic acid and -3-sulfonic acid |

Reactivity of the Saturated Cyclic Moiety

The saturated alicyclic ring of tetrahydro-2-naphthylamine can undergo reactions characteristic of cycloalkanes, most notably dehydrogenation.

Dehydrogenation: The tetralin ring system can be aromatized to the corresponding naphthalene derivative. This endothermic reaction is typically carried out at high temperatures over a catalyst, such as palladium on carbon (Pd/C) or platinum (Pt). researchgate.netmdpi.com The dehydrogenation of tetralin to naphthalene is a well-studied process, often used as a model reaction in studies of catalytic upgrading of fuels. mdpi.combirmingham.ac.uk The reaction proceeds through the intermediate 1,2-dihydronaphthalene. acs.org The presence of the amine substituent can influence the reaction rate but the fundamental transformation of the saturated ring remains the same.

Oxidation: While strong oxidation can lead to the cleavage of the rings, milder oxidation can affect the saturated portion of the molecule. For example, the electrolytic oxidation of the related ar-tetrahydro-α-naphthylamine can yield ar-tetrahydro-α-naphthoquinone.

Table 3: Key Reactions of the Saturated Ring in Tetralin Derivatives

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Catalytic Dehydrogenation | High Temperature, Pd/C or Pt catalyst | Naphthalene derivative |

| Pyrolysis | High Temperature (e.g., 450-510 °C) | Mixture including naphthalene and ring-contracted products (e.g., methylindane) acs.org |

Mechanistic Investigations of Key Organic Transformations

Mechanism of Electrophilic Aromatic Substitution: The mechanism of EAS on the aromatic ring of tetrahydro-2-naphthylamine follows a well-established two-step pathway. masterorganicchemistry.comyoutube.com

Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The positive charge in the sigma complex is delocalized over the ring, with significant charge density at the positions ortho and para to where the electrophile attacked. The stability of this intermediate is enhanced by the electron-donating amine group.

Deprotonation: A weak base present in the reaction mixture removes a proton from the carbon atom that bears the new electrophile. This is a fast step that restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

The directing effect of the amine group is explained by the resonance stabilization of the sigma complex. When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly bonded to the nitrogen, allowing the lone pair of the nitrogen to participate in delocalization, which provides significant stabilization. This extra stabilization is not possible when the attack is at the meta position.

Mechanism of Dehydrogenation: The mechanism of tetralin dehydrogenation depends on the conditions.

Thermal (Non-catalytic) Dehydrogenation: At high temperatures, the reaction is believed to proceed through a free-radical mechanism. This involves initiation steps that form tetralyl radicals, followed by propagation steps involving hydrogen abstraction and β-scission to form dihydronaphthalene and eventually naphthalene. acs.org

Catalytic Dehydrogenation: On metal catalyst surfaces (like Pd or Pt), the mechanism involves the sequential removal of hydrogen atoms. The reaction pathway involves the adsorption of tetralin onto the catalyst surface, followed by a series of dehydrogenation steps to form adsorbed dihydronaphthalene and then adsorbed naphthalene, which finally desorbs from the surface. researchgate.net Catalyst deactivation can occur due to the strong adsorption of the final naphthalene product. researchgate.net

Advanced Spectroscopic and Structural Characterization of Tetrahydro 2 Naphthylamine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For Tetrahydro-2-naphthylamine hydrochloride, ¹H-NMR and ¹³C-NMR provide precise information about the hydrogen and carbon framework, respectively.

¹H-NMR Spectroscopy elucidates the proton environment in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the saturated ring, and the proton on the chiral center (CH-NH₃⁺). The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal neighboring proton interactions. For instance, the aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), while the aliphatic protons resonate upfield (δ 1.5-3.5 ppm). The hydrochloride salt form means the amine protons (NH₃⁺) may appear as a broad singlet. nih.gov

¹³C-NMR Spectroscopy maps the carbon skeleton of the molecule. A typical spectrum for this compound would display ten distinct signals, corresponding to each carbon atom in its unique electronic environment. The aromatic carbons would appear in the δ 120-140 ppm range, while the aliphatic carbons would be found in the more shielded region of δ 20-60 ppm. nih.gov Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structural assignment. nih.gov

Interactive Data Table: Expected NMR Data for this compound

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aromatic Protons | ¹H-NMR | ~7.0 - 7.2 | Multiplet | Four protons on the benzene (B151609) ring. |

| Aliphatic Protons | ¹H-NMR | ~1.7 - 3.4 | Multiplets | Seven protons on the tetralin ring. |

| Amine Protons | ¹H-NMR | Variable, Broad | Singlet | Three protons on the ammonium (B1175870) group. |

| Aromatic Carbons | ¹³C-NMR | ~125 - 135 | - | Six distinct signals for the aromatic carbons. |

| Aliphatic Carbons | ¹³C-NMR | ~25 - 50 | - | Four distinct signals for the saturated ring carbons. |

Note: The exact chemical shifts can vary based on the solvent and instrument frequency used. nih.gov

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₄ClN, corresponding to a molecular weight of approximately 183.68 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule would first be detected as the molecular ion of the free base (Tetrahydro-2-naphthylamine), [M]⁺•, at an m/z corresponding to its molecular weight (147.22 g/mol ). caymanchem.com This molecular ion is energetically unstable and undergoes fragmentation. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. nih.gov

The fragmentation of Tetrahydro-2-naphthylamine is governed by the stability of the resulting fragments. Key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an ethyl radical and formation of a stable iminium ion.

Retro-Diels-Alder (RDA) reaction: Cleavage of the saturated ring can occur, leading to the expulsion of ethene.

Loss of the amino group: Cleavage of the C-N bond can result in a fragment corresponding to the tetralin cation.

Interactive Data Table: Plausible Mass Spectrometry Fragments for Tetrahydro-2-naphthylamine

| m/z Value (Proposed) | Proposed Fragment Structure | Fragmentation Pathway |

| 147 | [C₁₀H₁₃N]⁺• | Molecular Ion (Parent Ion) |

| 130 | [C₁₀H₁₂]⁺• | Loss of NH₃ |

| 118 | [C₈H₈N]⁺ | Alpha-cleavage with loss of C₂H₅• |

| 119 | [C₈H₉N]⁺• | Retro-Diels-Alder reaction with loss of C₂H₄ |

Note: The relative abundance of these fragments provides insight into the stability of different parts of the molecule. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum provides clear evidence for its key structural features. nih.gov

The spectrum, often recorded using a KBr pellet, would exhibit characteristic absorption bands. nist.gov The presence of the ammonium salt (R-NH₃⁺) is confirmed by broad and strong absorptions in the 2800-3200 cm⁻¹ region, which correspond to the N-H stretching vibrations. The aromatic C-H stretching vibrations are typically observed as sharp peaks just above 3000 cm⁻¹. The aliphatic C-H stretching from the saturated ring appears as strong absorptions just below 3000 cm⁻¹. Bending vibrations for the NH₃⁺ group usually appear around 1500-1600 cm⁻¹. Finally, C=C stretching vibrations within the aromatic ring give rise to characteristic peaks in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3050 - 3150 | C-H Stretch | Aromatic Ring | Medium to Weak |

| ~2850 - 2960 | C-H Stretch | Aliphatic CH₂ | Strong |

| ~2800 - 3200 | N-H Stretch | Ammonium Salt (NH₃⁺) | Strong, Broad |

| ~1500 - 1600 | N-H Bend | Ammonium Salt (NH₃⁺) | Medium to Strong |

| ~1450 - 1600 | C=C Stretch | Aromatic Ring | Medium, Multiple Bands |

Source: General IR correlation tables and data for similar amine hydrochlorides. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems, known as chromophores. The primary chromophore in this compound is the substituted benzene ring. nih.gov

The UV spectrum of this compound, typically measured in a solvent like methanol (B129727) or ethanol (B145695), is expected to show absorption bands characteristic of a benzene derivative. The partial saturation of one ring in the tetralin system means the chromophore is not as extended as in naphthalene (B1677914). The spectrum would likely exhibit a primary absorption band (E-band) around 220 nm and a secondary, less intense band (B-band) with fine vibrational structure around 260-280 nm. researchgate.net The position and intensity of these bands (λmax and molar absorptivity, ε) are sensitive to the solvent and the substitution on the aromatic ring. nist.gov

Interactive Data Table: Expected UV-Vis Absorption Data

| Absorption Band | Approximate λmax (nm) | Electronic Transition | Chromophore |

| E-band | ~220 | π → π | Benzene Ring |

| B-band | ~260 - 280 | π → π (forbidden) | Benzene Ring |

Note: This data is predictive, based on the tetralin chromophore. nist.gov

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the connectivity and stereochemistry of this compound.

A single-crystal X-ray diffraction experiment would yield a detailed structural model, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact puckering of the saturated tetralin ring.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding between the ammonium group and the chloride anion.

Absolute Configuration: For a resolved enantiomer (e.g., (R)- or (S)-Tetrahydro-2-naphthylamine hydrochloride), crystallographic analysis using anomalous dispersion can determine its absolute stereochemistry without ambiguity. researchgate.net

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Assessment (e.g., HPLC-DAD/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. When coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS), it becomes a highly powerful analytical tool.

A reversed-phase HPLC method would be suitable for analyzing the purity of this compound. sielc.com The sample would be separated on a C18 column using a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid to ensure good peak shape and MS compatibility. nih.gov

Purity Assessment: The DAD provides UV spectra for each eluting peak, helping to identify and quantify the main compound and any impurities. The peak area percentage is used to determine the purity level.

Impurity Identification: The MS detector provides the mass-to-charge ratio of the eluting compounds, allowing for the identification of known impurities and the structural elucidation of unknown ones based on their fragmentation patterns.

Since Tetrahydro-2-naphthylamine is chiral, determining the enantiomeric excess (e.e.) is crucial. This is achieved using a specialized chiral HPLC column. The column's stationary phase is designed to interact differently with the two enantiomers, leading to their separation into two distinct peaks. The relative area of these peaks allows for the precise calculation of the enantiomeric excess.

Investigation of Compound Stability and Degradation Pathways

Understanding the stability of a compound is critical for its storage, formulation, and handling. This compound, like many amine-containing compounds, is susceptible to degradation through several pathways. pharmacy180.com

Potential Degradation Pathways:

Oxidation: The amine group can be susceptible to oxidation. More significantly, the benzylic positions of the saturated ring (C1 and C4) are prone to oxidation, which can lead to the formation of ketone or alcohol derivatives. Similar structures like sertraline (B1200038) are known to degrade into a ketone. researchgate.net The aromatic ring itself can also be hydroxylated under certain oxidative conditions. mdpi.com

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation. Aromatic amines can be light-sensitive, and photodegradation may lead to colored degradation products due to the formation of extended conjugated systems. mdpi.comresearchgate.net

Dehydrogenation/Aromatization: Under certain conditions, particularly with oxidizing agents or metal catalysts, the tetralin ring system can undergo dehydrogenation to form the fully aromatic 2-naphthylamine (B18577). nih.gov This is a significant concern as 2-naphthylamine is a known carcinogen. who.intsigmaaldrich.com

Forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, peroxide, heat, light), are typically performed. The resulting degradation products are then analyzed using techniques like HPLC-MS/MS to identify their structures and establish the compound's degradation profile. mdpi.com

Computational Chemistry and Theoretical Studies on Tetrahydro 2 Naphthylamine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.de It is a workhorse of computational chemistry, enabling the calculation of various molecular properties from the electron density, which is a function of only three spatial coordinates, making it computationally more feasible than methods based on the full many-electron wavefunction. mpg.de

For Tetrahydro-2-naphthylamine hydrochloride, DFT calculations would be instrumental in predicting its fundamental electronic properties and chemical reactivity. The process involves solving the Kohn-Sham equations for the molecule to obtain the ground-state electron density and energy. mpg.de From these, a wealth of information can be derived. Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests the molecule is more likely to be reactive, while a large gap indicates high stability.

Furthermore, DFT can be used to generate electrostatic potential maps, which visualize the charge distribution across the molecule and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species. Other properties that can be calculated include ionization potential, electron affinity, and various thermodynamic parameters. arxiv.org Machine learning approaches are also being developed to accelerate and enhance DFT calculations. nih.govimsi.instituteosti.gov

Table 1: Illustrative DFT-Calculated Electronic Properties This table illustrates the type of data that would be generated from DFT calculations on this compound. The values are hypothetical examples.

| Property | Illustrative Value | Significance |

| Total Energy | -550.123 Hartrees | Represents the total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. nih.gov |

| Dipole Moment | 3.45 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Ionization Potential | 7.1 eV | The energy required to remove an electron, indicating its tendency to be oxidized. |

| Electron Affinity | 0.8 eV | The energy released when an electron is added, indicating its tendency to be reduced. |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that provides a detailed view of the molecule's dynamic behavior, conformational changes, and flexibility. numberanalytics.comtandfonline.com

Applied to this compound, an MD simulation would reveal the accessible conformations of the tetrahydro-naphthalene ring system and the orientation of the amine group. The simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. Over the course of the simulation (ranging from nanoseconds to microseconds), the molecule would explore various shapes and structures. nih.gov

Analysis of the resulting trajectory allows for the identification of the most stable (lowest energy) conformations and the transitions between different conformational states. portlandpress.com Techniques like Principal Component Analysis (PCA) can be used to simplify the high-dimensional data and identify the most significant collective motions within the molecule. numberanalytics.com This information is crucial for understanding how the molecule's shape influences its interactions with biological targets. The flexibility of the molecule, quantified by metrics such as the root-mean-square fluctuation (RMSF) of atomic positions, can also be determined. nih.gov

Table 2: Illustrative Conformational Analysis Data from MD Simulations This table shows example data that could be obtained from an MD simulation to describe the conformational landscape of this compound.

| Parameter | Illustrative Finding | Implication |

| Major Conformations | Two dominant clusters identified (e.g., "Twist-Boat" and "Half-Chair" for the saturated ring). | Reveals the most likely shapes the molecule adopts in solution. |

| Dihedral Angle (C1-C2-C3-C4) | Bimodal distribution centered at +55° and -55°. | Quantifies the puckering of the aliphatic ring. |

| Amine Group Orientation | Predominantly pseudo-equatorial. | The orientation of the key functional group affects its accessibility for interactions. |

| RMSF of Ring Carbons | C2 and C3 atoms show higher fluctuation (>1.5 Å). | Identifies the most flexible regions of the molecular scaffold. |

| Conformational Transition Time | Average of 2.5 ns between major conformations. | Provides insight into the timescale of the molecule's dynamic behavior. |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is essential for elucidating the step-by-step mechanisms of chemical reactions. numberanalytics.com By mapping the potential energy surface, these methods can identify the most favorable reaction pathways, including the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org

For this compound, this approach could be used to study its synthesis, degradation, or metabolic pathways. For example, one could model the reduction of 2-naphthylamine (B18577) to form the tetrahydro-naphthalene core. The calculation would involve identifying the transition state structure for the key bond-forming or bond-breaking steps. The energy of this transition state determines the activation energy of the reaction, which governs the reaction rate. nih.gov

Methods like the Nudged Elastic Band (NEB) or Intrinsic Reaction Coordinate (IRC) calculations are used to trace the minimum energy path connecting reactants to products. numberanalytics.com An IRC calculation, for instance, starts from a transition state structure and follows the path of steepest descent downhill to the corresponding reactant and product, confirming the connection. rsc.org Such studies provide a detailed, atomic-level understanding of reaction mechanisms that is often inaccessible through experimental means alone. acs.org

Table 3: Illustrative Reaction Pathway Analysis Data This table provides an example of the kind of data generated when modeling a hypothetical reaction involving this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Feature |

| Reactants | Reactant Complex | 0.0 | Initial optimized geometry |

| Transition State 1 | TS1 | +25.5 | Partially formed C-H bond (1.8 Å) |

| Intermediate | Intermediate 1 | -5.2 | Stable intermediate species |

| Transition State 2 | TS2 | +15.8 | Proton transfer in progress |

| Products | Product Complex | -20.1 | Final optimized geometry |

In Silico Approaches for Intermolecular Interactions and Binding Prediction (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. acs.orgnih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to hypothesize how a ligand might interact with its biological target at the molecular level. nih.gov

In the context of this compound, molecular docking could be used to predict its binding mode and affinity to various potential protein targets. The process involves placing the 3D structure of the ligand into the binding site of a protein whose structure is known experimentally or has been modeled. researchgate.net A scoring function is then used to estimate the strength of the interaction, providing a rank for different binding poses. acs.org

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. bu.edu This information can explain the molecule's biological activity and guide the design of new derivatives with improved potency or selectivity. While docking is a powerful tool, it is often a first-pass analysis, and its predictions are frequently refined using more computationally intensive methods like MD simulations. acs.org

Table 4: Illustrative Molecular Docking Results This table exemplifies potential results from a molecular docking study of this compound against a hypothetical protein target.

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Hypothetical Kinase (PDB: 1XYZ) | -8.5 | Glu121, Leu172, Phe205 | Hydrogen bond with Glu121; Hydrophobic interactions with Leu172, Phe205 |

| Hypothetical GPCR (PDB: 2ABC) | -7.9 | Asp88, Trp250, Val105 | Salt bridge with Asp88; π-stacking with Trp250 |

| Hypothetical Ion Channel (PDB: 3DEF) | -7.2 | Ser310, Ile314, Tyr340 | Hydrogen bond with Ser310; Hydrophobic contact with Ile314 |

Crystal Packing Analysis and Intermolecular Interaction Quantification (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Understanding how molecules arrange themselves in a solid-state crystal is crucial for controlling the physical properties of materials. Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comcrystalexplorer.net It partitions crystal space into regions where the electron distribution of a promolecule (the molecule in the crystal) dominates the electron density of the procrystal. nih.gov

For this compound, a Hirshfeld surface analysis would require its single-crystal X-ray diffraction structure. The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than van der Waals separations. mdpi.com This mapping reveals the key interactions, such as hydrogen bonds (e.g., involving the ammonium (B1175870) group and the chloride ion) and weaker contacts (e.g., C-H···π interactions), that govern the crystal packing. The analysis is often complemented by 2D fingerprint plots, which summarize the relative contributions of different types of intermolecular contacts. nih.gov

Furthermore, energy framework analysis can be used to quantify the energetic contributions of these interactions. researchgate.net This method calculates the interaction energies (electrostatic, dispersion, etc.) between a central molecule and its neighbors, providing a visual and quantitative understanding of the crystal's mechanical and energetic landscape. iucr.org

Table 5: Illustrative Hirshfeld Surface Analysis Data This table illustrates the type of quantitative data derived from a 2D fingerprint plot in a Hirshfeld analysis for a hypothetical crystal structure of this compound.

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface | Description |

| H···Cl / Cl···H | 35.5% | Represents the dominant hydrogen bonding between the ammonium group and the chloride anion. |

| H···H | 30.2% | Ubiquitous contacts between hydrogen atoms on the peripheries of the molecules. |

| C···H / H···C | 22.8% | Indicates C-H···π interactions involving the aromatic ring and van der Waals contacts. |

| C···C | 6.5% | Suggests potential π-π stacking between the aromatic rings of adjacent molecules. |

| N···H / H···N | 5.0% | Contribution from the primary N-H···Cl hydrogen bond. |

Applications in Advanced Organic Synthesis and Materials Science Research

Tetrahydro-2-naphthylamine Hydrochloride as a Versatile Building Block and Intermediate

This compound serves as a foundational scaffold in the synthesis of more complex chemical entities. Its amine functional group and tetralin core are key features that synthetic chemists exploit to build molecular complexity.

Synthesis of Complex Organic Molecules

The synthesis of various derivatives of 1,2,3,4-tetrahydro-2-naphthylamine (B1217402) highlights its role as a versatile intermediate. For instance, N-[(Benzoyloxy)alkyl]-1,2,3,4-tetrahydro-2-naphthylamine derivatives have been synthesized and evaluated for their potential biological activities. researchgate.net One notable example is N-ethyl-N-[6-(3,4-dimethoxybenzoyl)oxy]hexyl]-1,2,3,4-tetrahydro-6-methoxy-2-naphthylamine hydrochloride, which was identified as a potent spasmolytic agent. researchgate.net This demonstrates the utility of the tetrahydro-2-naphthylamine core in constructing molecules with specific pharmacological profiles.

Furthermore, the synthesis of amino-substituted 1,2,3,4-tetrahydronaphthalene (B1681288) derivatives, such as 1,2,3,4-tetrahydro-6-methoxy-N-methyl-2-phenyl-2-naphthylamine and 1,2,3,4-tetrahydro-6-methoxy-N,N-dimethyl-2-phenyl-2-naphthylamine, showcases the adaptability of the parent structure to accommodate various substituents, leading to a diverse range of complex molecules. jst.go.jp A practical synthetic route to (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine has also been developed, indicating its importance as a building block for enantiomerically pure compounds. nih.gov

Creation of Specialty Chemicals

The application of tetrahydro-2-naphthylamine extends to the creation of specialty chemicals, including those with potential applications in medicinal chemistry. Research has led to the preparation of a novel series of N-[4-(4-Phenylbenzoylamino)butyl]-1,2,3,4-tetrahydro-2-naphthylamines which exhibit high affinity and selectivity for the dopamine (B1211576) D3 receptor. researchgate.net Such targeted molecules are crucial in the development of new therapeutic agents.

The synthesis of bioactive compounds such as 3,4-dihydro-2H-naphtho[2,3-b] researchgate.netoxazine-5,10-diones and 2,3,4,5-tetrahydro-1H-naphtho[2,3-b]azepine-6,11-diones can be achieved through copper-catalyzed intramolecular coupling reactions of precursors derived from naphthylamines. researchgate.net While this example does not directly use tetrahydro-2-naphthylamine, it illustrates the potential of the broader class of naphthylamine derivatives in generating structurally diverse and biologically active specialty chemicals.

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

While direct evidence for the use of this compound as a chiral auxiliary is not as widespread as for its isomer, 1,2,3,4-tetrahydro-1-naphthylamine, the principles of chiral resolution and the synthesis of chiral ligands from related structures are well-established. Chiral resolution is a critical process for separating racemic mixtures into their constituent enantiomers, which is vital for producing optically active drugs. wikipedia.org

The more common method involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form diastereomeric salts, which can then be separated. wikipedia.orglibretexts.org Amines are frequently used as resolving agents for chiral acids. libretexts.org Although less common, the reverse is also possible, where a chiral amine can be resolved using a chiral acid.

The isomeric (S)-(+)-1,2,3,4-tetrahydro-1-naphthylamine is a well-known chiral amine used for preparing imine-substituted thiophene (B33073) Schiff base compounds and for derivatizing macrocyclic diarylheptanoid compounds of biological importance. sigmaaldrich.com This highlights the potential of the tetrahydronaphthylamine scaffold in asymmetric synthesis. The ability to synthesize specific enantiomers, such as (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, underscores the potential for developing chiral ligands from the 2-amino isomer for applications in asymmetric catalysis. nih.gov

Applications in Advanced Dye Chemistry Research (e.g., Azo Dyes)